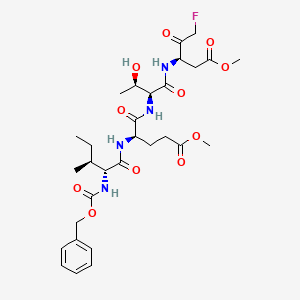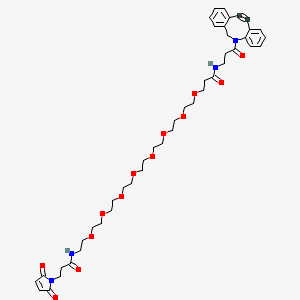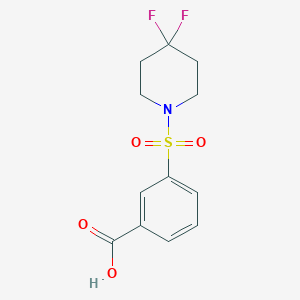
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a difluoropiperidinyl sulfonyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4,4-difluoropiperidine with a suitable benzoic acid derivative. One common method involves the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The difluoropiperidinyl moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent and selective inhibitor of aldo-keto reductase AKR1C3.
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline: Another compound with a similar difluoropiperidinyl sulfonyl group.
Uniqueness
3-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety enhances its stability and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13F2NO4S |
|---|---|
Poids moléculaire |
305.30 g/mol |
Nom IUPAC |
3-(4,4-difluoropiperidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C12H13F2NO4S/c13-12(14)4-6-15(7-5-12)20(18,19)10-3-1-2-9(8-10)11(16)17/h1-3,8H,4-7H2,(H,16,17) |
Clé InChI |
OUIYOSJGMHNLDM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



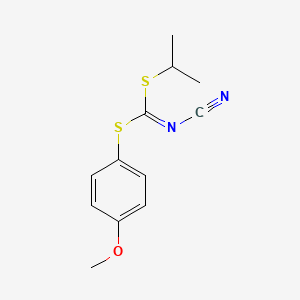
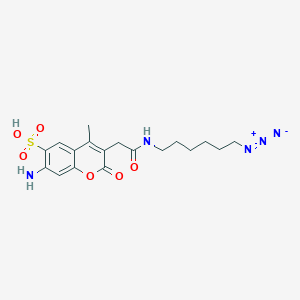
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
![{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)

![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)


